molecular formula C16H13F3O B1313379 3-Phenyl-4'-trifluoromethylpropiophenone CAS No. 67082-00-2

3-Phenyl-4'-trifluoromethylpropiophenone

Cat. No. B1313379
Key on ui cas rn: 67082-00-2
M. Wt: 278.27 g/mol
InChI Key: TUQLTYUJYXYIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728022B2

Procedure details

Hydroxylamine hydrochloride (2.1 g, 0.03 mol) was added to a solution of 3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-one (Journal of the American Chemical Society 1994, 116(6), 2312-17, 2.8 g, 0.01 mol) in EtOH (30 ml). The solution was heated to reflux temperature for 18 hours. After cooling to RT, the solvent was evaporated under reduced pressure and the residue diluted with EtOAc (30 ml). The organic phase washed with water (3×20 ml), dried over Na2SO4 and concentrated. The crude reaction was then dissolved in EtOH (20 ml) and Raney Nickel (5 spoons) added. The reaction mixture was stirred for 2 days under a balloon of nitrogen and then filtered through a pad of celite. The filtrate was concentrated and purified by chromatography on silica gel eluting with 50% AcOEt/Hexane to afford the title compound (0.8 g, 28%); 1H NMR δ (ppm)(CDCl3, 360 MHz): 7.64 (2 H, d, J=7.7 Hz), 7.47 (2 H, d, J=7.7 Hz), 7.32 (2 H, m), 7.22-7.19 (3 H, m), 4.00 (1 H, t, J=6.7 Hz), 2.73-2.57 (2 H, m), 2.07-2.00 (2 H, m).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[C:4]1([CH2:10][CH2:11][C:12]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)=O)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CCO.[Ni]>[C:4]1([CH2:10][CH2:11][CH:12]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)[NH2:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 days under a balloon of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with EtOAc (30 ml)
WASH
Type
WASH
Details
The organic phase washed with water (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with 50% AcOEt/Hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(N)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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